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Compound of Interest

Compound Name: 3,4,5-Triethoxybenzoylacetonitrile

Cat. No.: B1323268

An In-depth Technical Guide on 3,4,5-Triethoxybenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Triethoxybenzoylacetonitrile is a substituted aromatic [3-ketonitrile. This class of
compounds, characterized by a benzoyl group attached to an acetonitrile moiety, serves as a
versatile scaffold in synthetic organic chemistry. The presence of the 3,4,5-triethoxyphenyl
group is of particular interest, as this substitution pattern is found in a variety of biologically
active molecules. This document provides a comprehensive overview of the molecular
structure, predicted spectroscopic data, a representative synthetic protocol, and the potential
biological relevance of 3,4,5-Triethoxybenzoylacetonitrile, based on data from structurally
analogous compounds.

Molecular Structure and Identifiers

The molecular structure of 3,4,5-Triethoxybenzoylacetonitrile consists of a benzene ring
substituted with three ethoxy groups at the 3, 4, and 5 positions, and a benzoylacetonitrile
substituent at the 1 position.
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Identifier Value

IUPAC Name 3-(3,4,5-triethoxyphenyl)-3-oxopropanenitrile
CAS Number 267880-91-1

Molecular Formula C15H19NOa4

Molecular Weight 277.31 g/mol

Canonical SMILES CCOC1=C(C=C(C=C10CC)C(=0)CC#N)OCC

INChl=1S/C15H19NO4/c1-4-18-13-9-
InChl 11(15(17)8-10-16)12(19-5-2)7-14(13)20-6-
3/h7,9H,4-6,8H2,1-3H3

InChlKey FZJFLIDBVDRHSP-UHFFFAOYSA-N

Predicted Spectroscopic Data

Direct experimental spectroscopic data for 3,4,5-Triethoxybenzoylacetonitrile is not readily
available in the public domain. The following tables present predicted data based on the
analysis of structurally similar compounds, such as 3,4,5-trimethoxybenzonitrile[1][2][3][4], and
general principles of spectroscopy.

Predicted *H NMR Data

The predicted *H NMR spectrum in CDClIs would exhibit signals corresponding to the aromatic
protons, the methylene protons of the acetonitrile group, and the ethoxy substituents.
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Chemical Shift (3)

Multiplicity Number of Protons  Assignment
Ppm
~7.20 S 2H Ar-H
Ar-O-CHz-CHs (at C3
~4.15 q 4H
and Cb5)
~4.10 q 2H Ar-O-CH2-CHs (at C4)
~3.90 S 2H -CO-CH2-CN
Ar-O-CH2-CHs (at C3
~1.45 t 6H
and C5)
~1.40 t 3H Ar-O-CH-CHs (at C4)

Predicted **C NMR Data

The predicted 3C NMR spectrum in CDCIs would show signals for the carbonyl carbon, the

nitrile carbon, the aromatic carbons, and the carbons of the ethoxy groups.

Chemical Shift (8) ppm

Assignment

~ 188 C=0

~ 153 Ar-C-O (C3, C5)

~ 145 Ar-C-O (C4)

~ 128 Ar-C (C1)

~ 116 C=N

~ 108 Ar-CH (C2, C6)

~70 Ar-O-CHz-CHs (C4)

~ 65 Ar-O-CHz-CHs (C3, C5)
~30 -CO-CH2-CN

~15 Ar-O-CH2-CHs (C3, C4, C5)
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Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the nitrile, carbonyl,
and ether functional groups.

Wavenumber (cm—?) Intensity Assignment

~ 2980-2850 Medium-Strong C-H stretch (aliphatic)

~ 2260-2240 Medium C=N stretch

~ 1680 Strong C=0 stretch (aromatic ketone)
~ 1580, 1500, 1450 Medium-Strong C=C stretch (aromatic)

~ 1250-1000 Strong C-O stretch (aryl ether)

Experimental Protocols: Synthesis

A general and widely used method for the synthesis of (3-ketonitriles like 3,4,5-
Triethoxybenzoylacetonitrile is the Claisen condensation of an appropriate ester with
acetonitrile.[5][6][7] The following is a representative protocol adapted for the synthesis of the
title compound.

Reaction: Ethyl 3,4,5-triethoxybenzoate + Acetonitrile - 3,4,5-Triethoxybenzoylacetonitrile
Materials:

o Ethyl 3,4,5-triethoxybenzoate

o Acetonitrile (dry)

o Sodium ethoxide

e Toluene (dry)

e Hydrochloric acid (concentrated)

e Water

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1323268?utm_src=pdf-body
https://www.benchchem.com/product/b1323268?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/benzoylacetonitrile.htm
https://www.benchchem.com/synthesis/pse-e83c9754b58c4gff80cgf9553254072e
https://prepchem.com/a-benzoyl-acetonitrile/
https://www.benchchem.com/product/b1323268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Ethyl ether

Anhydrous magnesium sulfate

Silica gel for column chromatography
Hexane

Ethyl acetate

Procedure:

To a suspension of sodium ethoxide (1.0 equivalent) in dry toluene in a round-bottom flask
equipped with a mechanical stirrer and a reflux condenser under a nitrogen atmosphere, add
ethyl 3,4,5-triethoxybenzoate (1.0 equivalent).

Add dry acetonitrile (1.2 equivalents) to the mixture.

Heat the reaction mixture to 105-110 °C and stir vigorously for 24-30 hours. The mixture may
become viscous.

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
Carefully add water to the reaction mixture and transfer it to a separatory funnel.
Wash the aqueous layer with ethyl ether to remove any unreacted starting ester.

Acidify the agueous layer to a pH of 5-6 with concentrated hydrochloric acid. This will
precipitate the crude product.

Collect the precipitate by vacuum filtration, wash with cold water, and air-dry.

For further purification, dissolve the crude product in a suitable solvent (e.g., ethyl acetate),
dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the resulting residue by column chromatography on silica gel, using a hexane/ethyl
acetate gradient as the eluent, to obtain pure 3,4,5-Triethoxybenzoylacetonitrile.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1323268?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Potential Biological Relevance and Signaling
Pathways

While there is no specific literature on the biological activity of 3,4,5-
Triethoxybenzoylacetonitrile, the core chemical moieties suggest potential areas for
investigation.

Benzoylacetonitrile Scaffold: Benzoylacetonitrile derivatives have been reported to possess a
range of biological activities, including:

o Anti-inflammatory properties: Some benzoylacetonitriles have been shown to attenuate
microglia and encephalitogenic T cell activation, suggesting potential applications in
autoimmune disorders like multiple sclerosis.[8]

» Antimicrobial, antineoplastic, and antiviral activities: The benzoylacetonitrile framework is a
key component in various heterocyclic compounds with demonstrated biological efficacy.[9]

3,4,5-Trialkoxyphenyl Moiety: The 3,4,5-trialkoxy substitution pattern on a phenyl ring is a well-
known pharmacophore present in several classes of bioactive compounds:

e Anticancer activity: Compounds bearing the 3,4,5-trimethoxyphenyl group, such as
combretastatin A-4, are potent inhibitors of tubulin polymerization, leading to cell cycle arrest
and apoptosis in cancer cells.[10] Derivatives with this moiety have been explored as multi-
target cytotoxic agents.

» Cardioprotective and neuroprotective effects: The 3,4,5-trihydroxystilbene (resveratrol) and
its derivatives, which share a similar substitution pattern, are known for their antioxidant and
protective effects on various cell types.[11]

Given these precedents, 3,4,5-Triethoxybenzoylacetonitrile could be a valuable candidate for
screening in anticancer, anti-inflammatory, and neuroprotective assays. Its mechanism of
action could potentially involve the modulation of inflammatory pathways or interference with
cytoskeletal dynamics.

Logical Workflow and Pathway Diagrams
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As no specific signaling pathways for 3,4,5-Triethoxybenzoylacetonitrile have been
elucidated, a diagram of the synthetic workflow is provided below to illustrate the logical
relationship of the key steps in its preparation.

Synthesis of 3,4,5-Triethoxybenzoylacetonitrile

Starting Materials:
Ethyl 3,4,5-triethoxybenzoate
Acetonitrile
Sodium Ethoxide

Claisen Condensation

Aqueous Workup and Acidification

Crude 3,4,5-Triethoxybenzoylacetonitrile

Silica Gel
Hexane/EtOAc)

Column Chromatography

Pure 3,4,5-Triethoxybenzoylacetonitrile
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Click to download full resolution via product page

Caption: Synthetic pathway for 3,4,5-Triethoxybenzoylacetonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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